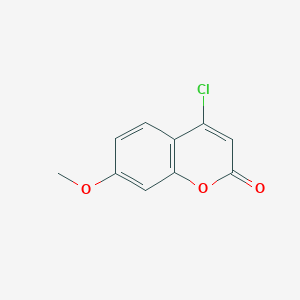
Cyclopentyl (4-aminophenyl)acetate
Übersicht
Beschreibung
Cyclopentyl (4-aminophenyl)acetate (CPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a cyclic ester of cyclopentanol and 4-aminophenylacetic acid, and is commonly used as an intermediate in organic synthesis. CPA has been studied for its potential use in a variety of therapeutic applications, such as in the treatment of cancer, diabetes, and other diseases. In addition, it has been used in a variety of laboratory experiments to study its biochemical and physiological effects. This article will discuss the synthesis methods, applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CPA research.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl (4-aminophenyl)acetate has been studied for its potential use in a variety of therapeutic applications. In particular, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases. In addition, it has been used in a variety of laboratory experiments to study its biochemical and physiological effects. For example, Cyclopentyl (4-aminophenyl)acetate has been used to study the effects of oxidative stress, as well as the effects of various drugs and compounds on cell proliferation and apoptosis.
Wirkmechanismus
The mechanism of action of Cyclopentyl (4-aminophenyl)acetate is not yet fully understood. However, it is believed that Cyclopentyl (4-aminophenyl)acetate may interact with various cellular processes, such as cell proliferation and apoptosis. In particular, Cyclopentyl (4-aminophenyl)acetate has been shown to inhibit the activity of certain enzymes involved in the activation of cell division and apoptosis, such as caspase-3. In addition, Cyclopentyl (4-aminophenyl)acetate has been shown to interact with certain proteins involved in cell signaling, such as MAPK and NF-κB.
Biochemical and Physiological Effects
Cyclopentyl (4-aminophenyl)acetate has been shown to have a variety of biochemical and physiological effects. For example, Cyclopentyl (4-aminophenyl)acetate has been shown to inhibit the activity of certain enzymes involved in cell division and apoptosis, such as caspase-3. In addition, Cyclopentyl (4-aminophenyl)acetate has been shown to interact with certain proteins involved in cell signaling, such as MAPK and NF-κB. Furthermore, Cyclopentyl (4-aminophenyl)acetate has been shown to have anti-inflammatory and antioxidant effects, as well as to promote the growth of certain types of cells, such as bone cells.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentyl (4-aminophenyl)acetate has several advantages for use in laboratory experiments. For example, Cyclopentyl (4-aminophenyl)acetate is a relatively inexpensive compound, and can be synthesized from readily available chemicals. In addition, Cyclopentyl (4-aminophenyl)acetate has a relatively low toxicity, making it safe for use in laboratory experiments. However, Cyclopentyl (4-aminophenyl)acetate has several limitations for use in laboratory experiments. For example, Cyclopentyl (4-aminophenyl)acetate is not very soluble in water, making it difficult to use in aqueous solutions. In addition, Cyclopentyl (4-aminophenyl)acetate is not very stable, and can degrade over time, making it difficult to store for long periods of time.
Zukünftige Richtungen
There are several potential future directions for Cyclopentyl (4-aminophenyl)acetate research. For example, Cyclopentyl (4-aminophenyl)acetate could be further studied for its potential use in the treatment of cancer, diabetes, and other diseases. In addition, Cyclopentyl (4-aminophenyl)acetate could be studied for its potential use in the development of new drugs and compounds. Furthermore, Cyclopentyl (4-aminophenyl)acetate could be studied for its potential use in the development of new diagnostic tools and treatments. Finally, Cyclopentyl (4-aminophenyl)acetate could be studied for its potential use in the development of new laboratory techniques and technologies.
Eigenschaften
IUPAC Name |
cyclopentyl 2-(4-aminophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-11-7-5-10(6-8-11)9-13(15)16-12-3-1-2-4-12/h5-8,12H,1-4,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXRGPFRCRNPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl (4-aminophenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B3033489.png)
![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)
![1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033491.png)
![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)
![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)
![3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B3033498.png)
![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)

![2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033507.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033509.png)
![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033510.png)
![4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3033511.png)